BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: A Multifunctional Scaffold in
Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: (5-Amino-2-nitrophenyl)methanol

Cat. No.: B032707

(5-Amino-2-nitrophenyl)methanol, with CAS Number 77376-03-5, is a substituted
nitrophenylmethanol that represents a critical class of chemical intermediates.[1] Its structure is
deceptively simple, yet the strategic placement of an amino, a nitro, and a hydroxymethyl group
on a benzene ring creates a molecule of significant synthetic versatility. These functional
groups provide a powerful scaffold for constructing more complex molecules, making it a
valuable building block in fields ranging from medicinal chemistry to materials science.[2]

The unique electronic and steric arrangement of its functional groups dictates its reactivity and
utility. The electron-withdrawing nature of the nitro group, positioned ortho to the hydroxymethyl
group, and the electron-donating amino group, positioned meta to it, create a huanced
reactivity profile. This guide provides an in-depth analysis of its chemical properties, synthetic
routes, reactivity, and applications, offering field-proven insights for researchers, scientists, and
drug development professionals.

Physicochemical and Spectroscopic Properties

The foundational properties of a chemical intermediate are critical for its effective use in
synthesis and process development. (5-Amino-2-nitrophenyl)methanol is typically a dark
yellow solid, and its key properties are summarized below.[3][4]

Table 1: Core Physicochemical Properties of (5-Amino-2-nitrophenyl)methanol
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Property Value Source
CAS Number 77376-03-5 [1]
Molecular Formula C7HsN20s3 [1]
Molecular Weight 168.15 g/mol [1114]
Physical Form Solid [11[3]
Color Dark Yellow [3][4]
Purity Typically 297% [1]
Density 1.432 g/cm3 [4]
Boiling Point 417.6 °C at 760 mmHg [4]
Flash Point 206.4 °C [4]
Topological Polar Surface Area  92.1 A2 [4]
XLogP3 0.2 [4]
Soluble in Dimethylformamide

Solubility (DMF), Dimethyl Sulfoxide 3]

(DMSO), Tetrahydrofuran
(THF)

Storage Conditions

4°C, protect from light, inert

atmosphere

[1]3]

Spectroscopic Profile (Predicted)

While specific spectral data requires experimental acquisition, the expected spectroscopic

characteristics can be inferred from the molecule's structure:

e 1H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic

region (approx. 6.5-8.0 ppm). The benzylic protons of the CH20H group would likely appear

as a singlet or doublet around 4.5-5.0 ppm, while the alcohol proton would be a broad

singlet. The amine (NH2) protons would also present as a broad singlet.
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e 13C NMR: Aromatic carbons would resonate between 110-150 ppm. The carbon bearing the
nitro group would be significantly downfield. The benzylic carbon (CH20H) would be
expected around 60-65 ppm.

» IR Spectroscopy: Key stretches would include O-H (broad, ~3300-3400 cm~—1), N-H from the
amine (two bands, ~3350-3450 cm~1), C-H aromatic (~3000-3100 cm™1), and strong
asymmetric and symmetric stretches for the nitro group (NO2) around 1520 cm~* and 1340
cm~1, respectively.

Synthesis and Handling

The synthesis of (5-Amino-2-nitrophenyl)methanol is not commonly detailed in standard
literature, but a robust and generalizable workflow can be designed based on established
organic chemistry principles. A common approach involves the selective reduction of the
carboxylic acid or ester functionality of a suitable precursor, such as 5-amino-2-nitrobenzoic
acid.

Generalized Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis of this class of compounds.
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Synthesis of (5-Amino-2-nitrophenyl)methanol

Grecursor: 5-Amino-2-nitrobenzoic Ac@

Acid Catalyst

Esterification (e.g., SOClz/Methanol)
Protects carboxylic acid, improves solubility.

Reducing Agent in THF

Selective Reduction (e.g., NaBHa, LiAlH4)
Reduces ester to primary alcohol.

Acid/Base Quench

Aqueous Workup & Extraction
Quenches reagent, isolates product.

Crude Product

Purification (Column Chromatography)

Separates product from impurities.

Purified Solid

Final Product: (5-Amino-2-nitrophenyl)methanol

Click to download full resolution via product page

Caption: Generalized synthetic workflow for (5-Amino-2-nitrophenyl)methanol.
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Experimental Protocol: Selective Reduction of Methyl 5-
amino-2-nitrobenzoate

This protocol is a representative, self-validating system. The causality for each step is
explained to ensure reproducibility and understanding.

o Reagent Preparation & Inert Atmosphere:

o Action: Dissolve Methyl 5-amino-2-nitrobenzoate (1.0 eq) in anhydrous Tetrahydrofuran
(THF) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and nitrogen inlet.

o Causality: Anhydrous conditions are critical as the reducing agent, Lithium aluminum
hydride (LiAlIH4), reacts violently with water. An inert nitrogen atmosphere prevents
guenching of the reagent by atmospheric moisture and oxygen.

e Reduction:

o Action: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiAlH4 (1.5 eq)
in anhydrous THF via the dropping funnel over 30-45 minutes. After addition, remove the
ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

o Causality: The initial cooling mitigates the highly exothermic reaction between the hydride
and the ester. Using a slight excess of LiAlH4 ensures complete conversion. TLC
monitoring is a self-validating step to confirm the disappearance of the starting material.

e Reaction Quenching:

o Action: Cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed
by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of
LiAlH4 used in grams. Stir vigorously for 30 minutes.

o Causality: This specific sequence (Fieser workup) is a standard, safe, and effective
method for quenching excess LiAlHa. It results in the formation of granular inorganic salts
(lithium and aluminum hydroxides) that are easily filtered, simplifying the workup process
significantly compared to an acid quench.
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¢ Isolation and Purification:

o Action: Filter the resulting slurry through a pad of Celite®, washing the filter cake
thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the
solvent under reduced pressure to yield the crude product.

o Causality: Celite is a filter aid that prevents the fine inorganic salts from clogging the filter
paper. Evaporation yields the crude product, which typically requires further purification.

¢ Final Purification:

o Action: Purify the crude solid by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent.

o Causality: Chromatography separates the desired polar alcohol product from nonpolar
impurities and any unreacted starting material, yielding the final product with high purity.

Reactivity and Mechanistic Insights

The synthetic utility of (5-Amino-2-nitrophenyl)methanol stems from the distinct reactivity of
its three functional groups. This allows for selective chemical transformations, making it a
versatile intermediate.

(5-Amino-2-nitrophenyl)methanol

~ Amino Group (-NHz) _—
P P

N-Acylation / N-Alkylation

— Electrophiles __— NaNOzHcl _—Acyl Halides ,Reducing Agents “\Nucleophiles ——_Alkyl/Acyl Halides —— Oxidizing Agents —————_Halogenating Agents

/ Nitro Group (-NOz) \ ~_ ~~Hydroxymethyl Group (-CHz0H) —~_
N —

Jucleophilic Aromatic Substitution . ‘Oxidation to Aldehyde/Acid
et oD O-Alkylation / O-Acylation feg, PCC.PBO) Conversion to Halide (e.g., SOCL)

Click to download full resolution via product page

Caption: Reactivity profile of (5-Amino-2-nitrophenyl)methanol.
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e The Amino Group (-NH2): As a nucleophile and a directing group, it readily undergoes
acylation, alkylation, and diazotization, enabling the introduction of a wide array of
functionalities or its conversion into other groups via Sandmeyer-type reactions.

e The Nitro Group (-NO2z): This powerful electron-withdrawing group can be selectively
reduced to an amine, yielding a diamino-substituted benzyl alcohol. This transformation is
fundamental in many synthetic pathways, particularly in the formation of heterocyclic rings.
The nitro group also activates the aromatic ring for nucleophilic aromatic substitution.

e The Hydroxymethyl Group (-CH20H): This primary alcohol can be oxidized to the
corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., a halide) for
subsequent substitution reactions, or undergo ether/ester formation.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable starting material in several areas.

Intermediate in Medicinal Chemistry

Substituted nitrophenyl compounds are crucial building blocks for therapeutic agents.[2] (5-
Amino-2-nitrophenyl)methanol serves as a scaffold for synthesizing complex heterocyclic
systems. For example, it is a reactant used in the preparation of antimicrobial biscationic 2-
(phenoxyphenyl)indoles and 1-benzofurans.[3][4] The ability to sequentially modify the three
functional groups allows for the systematic construction of molecular libraries for structure-
activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.[5]

Synthesis of Dyes and Pigments

The presence of an amino group on the aromatic ring makes this compound a suitable
precursor for azo dyes.[6] Through diazotization of the amino group followed by coupling with
an electron-rich aromatic compound (like a phenol or another aniline), vibrant and structurally
diverse azo dyes can be synthesized.[6]

Photolabile Protecting Groups (Caged Compounds)

The 2-nitrobenzyl moiety is a classic photolabile protecting group.[7] Upon irradiation with UV
light, the group undergoes an intramolecular redox reaction that results in its cleavage,
releasing a protected molecule. While this specific isomer (5-amino) is less common for this
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purpose, the underlying 2-nitrobenzyl framework is foundational to this technology, which is
used to control the release of biologically active molecules like ATP in cellular studies.[7]

Safety and Handling

As a laboratory chemical, (5-Amino-2-nitrophenyl)methanol must be handled with
appropriate care.

GHS Hazard Statements: The compound is classified under GHS07 and is associated with
the hazard statement H302: Harmful if swallowed.[1]

o Precautionary Measures: Standard laboratory personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn.[8] Handling should occur in
a well-ventilated area or a chemical fume hood.[9] Avoid creating dust. Wash hands
thoroughly after handling.[8]

o Exposure Routes: Primary exposure routes are ingestion, inhalation, and skin contact.[8][9]
May cause skin and eye irritation.[9]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[8]

Conclusion

(5-Amino-2-nitrophenyl)methanol is more than a simple chemical, it is a versatile and
powerful tool for chemical synthesis. Its value lies in the orthogonal reactivity of its amino, nitro,
and hydroxymethyl groups, which allows for controlled, stepwise elaboration into high-value,
complex molecules. For researchers in drug discovery, materials science, and fine chemical
synthesis, a thorough understanding of this intermediate's properties, reactivity, and handling is
essential for leveraging its full synthetic potential. Its role as a precursor to antimicrobials and
dyes underscores its continued relevance in both academic and industrial research.[3][4][6]

References

e PubChem. 2-Methoxy-5-nitroaniline Compound Summary. [Link]

o MySkinRecipes. (5-Amino-2-nitrophenyl)methanol Product Page. [Link]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubs.acs.org/doi/abs/10.1021/ja039071z
https://www.benchchem.com/product/b032707?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah996d36e4?context=bbe
https://www.fishersci.com/store/msds?partNumber=AC400900500&countryCode=US&language=en
https://www.biosynth.com/Files/MSDS/FA/17/MSDS_FA17636_7000_EN.pdf
https://www.fishersci.com/store/msds?partNumber=AC400900500&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC400900500&countryCode=US&language=en
https://www.biosynth.com/Files/MSDS/FA/17/MSDS_FA17636_7000_EN.pdf
https://www.biosynth.com/Files/MSDS/FA/17/MSDS_FA17636_7000_EN.pdf
https://www.fishersci.com/store/msds?partNumber=AC400900500&countryCode=US&language=en
https://www.benchchem.com/product/b032707?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22645333.htm
https://www.echemi.com/products/pd180630122988-5-amino-2-nitro-phenyl-methanol.html
https://www.myskinrecipes.com/shop/en/nitro-aromatic-derivatives/138654-5-amino-2-nitrophenylmethanol.html
https://pubchem.ncbi.nlm.nih.gov/compound/7447
https://www.benchchem.com/product/b032707?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/msds-sds-cas-77376-03-5-5-amino-2-nitrophenyl-methanol-101100000000021235-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Google Patents.

e PubChem. 2-Amino-5-Nitrophenol Compound Summary. [Link]
o Carl ROTH. Methanol Safety Data Sheet. [Link]

e Taylor & Francis Online. Design, synthesis, and pharmacological evaluation of 2-amino-5-
nitrothiazole derived semicarbazones. [Link]

e ACS Publications. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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